molecular formula C21H34O3 B161016 (5S,8R,9S,10S,13S,14S)-3,3-dimethoxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one CAS No. 3591-19-3

(5S,8R,9S,10S,13S,14S)-3,3-dimethoxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

Cat. No.: B161016
CAS No.: 3591-19-3
M. Wt: 334.5 g/mol
InChI Key: LLKUOQXUUFDONQ-BGZMIMFDSA-N
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Description

(5S,8R,9S,10S,13S,14S)-3,3-dimethoxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one is a synthetic steroid compound with the molecular formula C21H34O3 and a molecular weight of 334.5 g/mol. This compound is a derivative of androstan, a type of steroid hormone, and is known for its unique chemical structure which includes two methoxy groups attached to the third carbon atom.

Preparation Methods

The synthesis of (5S,8R,9S,10S,13S,14S)-3,3-dimethoxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one involves several steps. One method starts with 19-nor-4-androstenedione as the raw material. The process includes acylation, bromination, debromination, and methylation reactions to obtain an intermediate compound. This intermediate then undergoes ketal formation, hydrolysis, and etherification to yield the final product . The method is advantageous due to its use of easily available raw materials, short reaction steps, and low production cost, making it suitable for industrial production.

Chemical Reactions Analysis

(5S,8R,9S,10S,13S,14S)-3,3-dimethoxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the compound into its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5S,8R,9S,10S,13S,14S)-3,3-dimethoxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a neurosteroid.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of certain medical conditions.

    Industry: It is used in the production of pharmaceuticals and other steroid-based products

Mechanism of Action

The mechanism of action of (5S,8R,9S,10S,13S,14S)-3,3-dimethoxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one involves its interaction with steroid hormone receptors in the body. It can act as a weak androgen, binding to androgen receptors and modulating their activity. This interaction can influence various physiological processes, including muscle growth, metabolism, and brain function .

Comparison with Similar Compounds

(5S,8R,9S,10S,13S,14S)-3,3-dimethoxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one can be compared with other similar compounds such as:

    Androsterone: A natural steroid hormone with a similar structure but lacking the methoxy groups.

    Epiandrosterone: An isomer of androsterone with different stereochemistry.

    Etiocholanolone: Another isomer of androsterone with a different configuration at the fifth carbon atom.

The presence of the methoxy groups in this compound makes it unique and can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S)-3,3-dimethoxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-19-11-12-21(23-3,24-4)13-14(19)5-6-15-16-7-8-18(22)20(16,2)10-9-17(15)19/h14-17H,5-13H2,1-4H3/t14-,15-,16-,17-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKUOQXUUFDONQ-BGZMIMFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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